molecular formula C20H16N4O3 B2834415 4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1448059-53-7

4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No. B2834415
CAS RN: 1448059-53-7
M. Wt: 360.373
InChI Key: DMOILAROVBFOAY-UHFFFAOYSA-N
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Description

The compound “4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide” is a complex organic molecule. It contains a chromene moiety, which is a common structure in many natural products and pharmaceuticals . The chromene structure is a bicyclic ring system consisting of a benzene ring fused to a heterocyclic pyran ring . This compound also contains a pyridine ring and a pyrazole ring, both of which are common structures in medicinal chemistry.

Scientific Research Applications

Structural and Crystalline Characteristics

Crystallography of Chromene Derivatives Research on chromene derivatives, including compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has revealed detailed insights into their crystalline structures and polymorphism. These studies are foundational for understanding the chemical behavior and potential applications of such compounds in materials science and molecular engineering (Reis et al., 2013).

Chemical Synthesis and Reactivity

Reactivity with Isothiosemicarbazide Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, structurally similar to the query compound, show significant reactivity with S-methylisothiosemicarbazide hydroiodide, leading to the formation of diverse heterocyclic compounds. This reactivity is pivotal for synthesizing novel pharmaceuticals and exploring new chemical pathways (Vetyugova et al., 2018).

Synthesis via Push-Pull Enaminoketones The synthesis of 4H-chromenes and 1H-benzo[f]chromenes using o-quinone methide precursors and push-pull enaminoketones has been developed. This method emphasizes the versatility of chromene derivatives in synthesizing hydroxybenzylated heterocycles, showcasing the compound's potential in organic synthesis and drug development (Lukashenko et al., 2017).

Biological Activities

Antimicrobial Activities Chromene derivatives have been evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents. The study of such compounds provides insights into the structural requirements for antimicrobial efficacy and opens avenues for new drug discovery (Mostafa et al., 2013).

properties

IUPAC Name

4-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-17-13-19(27-18-7-2-1-5-14(17)18)20(26)22-10-12-24-11-8-16(23-24)15-6-3-4-9-21-15/h1-9,11,13H,10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOILAROVBFOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide

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